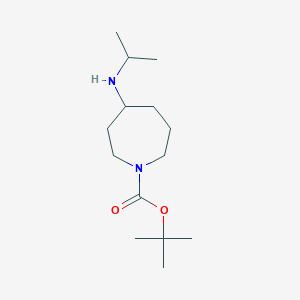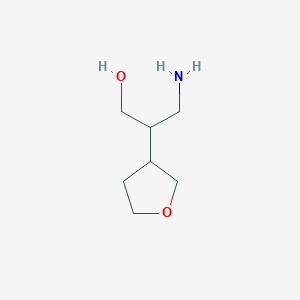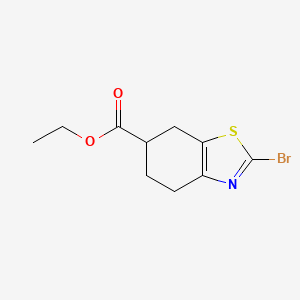![molecular formula C6H12ClN B1382074 2-Azabicyclo[4.1.0]heptane hydrochloride CAS No. 1427195-18-3](/img/structure/B1382074.png)
2-Azabicyclo[4.1.0]heptane hydrochloride
Übersicht
Beschreibung
2-Azabicyclo[4.1.0]heptane hydrochloride is a chemical compound with the CAS Number: 1427195-18-3 . It has a molecular weight of 133.62 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of 2-Azabicyclo[4.1.0]heptanes has been reported through Stereoselective Cyclopropanation Reactions . Unsaturated δ-lactams are cyclopropanated with the aid of diazo compound decomposition catalysed by metal complexes . A study of the reaction conditions, stereochemical outcome and group protection is reported . The resulting bicyclic products are related to bioactive compounds .Molecular Structure Analysis
The Inchi Code for this compound is 1S/C6H11N.ClH/c1-2-5-4-6(5)7-3-1;/h5-7H,1-4H2;1H . The InChI key is UWKFPPQRRMISKQ-UHFFFAOYSA-N .Chemical Reactions Analysis
Unsaturated δ-lactams are cyclopropanated with the aid of diazo compound decomposition catalysed by metal complexes . The cyclopropanation reaction works with diverse diazo compounds .Physical And Chemical Properties Analysis
This compound is an off-white solid .Wissenschaftliche Forschungsanwendungen
Structural Characterization
7-Azabicyclo[2.2.1]heptane (7-azanorbornane), a close relative of 2-azabicyclo[4.1.0]heptane, has been structurally characterized as its hydrochloride salt. This compound is a key bridged heterocyclic nucleus in epibatidine, an alkaloid with analgesic properties (Britvin & Rumyantsev, 2017).
Synthetic Methodologies
- Preparation of Secondary Bicyclic Cyclopropylamines : Techniques for preparing enantiomerically pure molecules of secondary bicyclic cyclopropylamines, including 2-azabicyclo[4.1.0]heptane systems, have been developed. These compounds are significant for further functionalization in medicinal chemistry (Wolan et al., 2011).
- Synthesis of Chiral, Nonracemic 1-Azabicyclo[4.1.0]heptanes : Utilizing strategies like Eschenmoser coupling and nucleophilic ring-opening reactions, chiral 1-azabicyclo[4.1.0]heptanes have been synthesized (Hodgkinson et al., 1998).
Advanced Building Blocks for Drug Discovery
3-Azabicyclo[4.1.0]heptanes, synthesized through methods like photochemical synthesis, are considered advanced building blocks for drug discovery, offering a foundation for creating various compounds (Denisenko et al., 2017).
Stereocontrolled Synthesis
Stereocontrolled synthesis of 1-azabicyclo[4.1.0]heptane allows for the production of trans-2,6-disubstituted piperidines, an important class of compounds in chemical research (Wynne et al., 2008).
Amino Acid Derivatives
The synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid, an unnatural amino acid, has been thoroughly explored. Due to its unique bicyclic nature and conformational constraints, this amino acid could be a valuable building block in medicinal chemistry (Napolitano et al., 2010).
Ring Expansion Studies
Studies on 1-azabicyclo[4.1.0]heptane tosylate have shown that the ring strain in its three-membered ring can be released through ring expansion, leading to the creation of piperidine and azepane rings. This process is crucial for the asymmetric synthesis of several biologically significant compounds (Choi et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-azabicyclo[4.1.0]heptane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-2-5-4-6(5)7-3-1;/h5-7H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKFPPQRRMISKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2NC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427195-18-3 | |
| Record name | 2-Azabicyclo[4.1.0]heptane, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427195-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-azabicyclo[4.1.0]heptane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ONO-1714 interact with its target, iNOS, and what are the downstream effects of this interaction?
A: ONO-1714 exhibits high potency and selectivity for iNOS, binding to the enzyme and inhibiting its activity. [] This inhibition prevents the production of nitric oxide (NO) by iNOS. [, ] Excessive NO production by iNOS has been implicated in various inflammatory conditions and cardiovascular dysfunction. By inhibiting iNOS, ONO-1714 can potentially ameliorate these conditions. For instance, in a mouse model of cytokine-induced cardiomyopathy, ONO-1714 improved cardiac contractility and beta-adrenergic inotropic responsiveness, suggesting a role for iNOS inhibition in managing cardiac dysfunction. [] Similarly, in a canine model of renal dysfunction, ONO-1714 showed promising results in alleviating hemodialysis-related hypotension, further supporting its potential in addressing complications associated with NO overproduction. []
Q2: What is the structure-activity relationship (SAR) of ONO-1714, and how do structural modifications impact its activity and selectivity for iNOS?
A: While the provided research papers don't delve into specific structural modifications of ONO-1714 and their impact on activity, they highlight that ONO-1714, a cyclic amidine derivative, demonstrates significantly higher potency for iNOS compared to other inhibitors like L-NMMA and aminoguanidine. [] This suggests that the specific arrangement of atoms within the cyclic amidine structure contributes significantly to its interaction with iNOS and its inhibitory activity. Further research exploring modifications to this core structure would be needed to fully elucidate the SAR and potentially enhance its pharmacological properties.
Q3: What are the known in vitro and in vivo efficacy findings of ONO-1714?
A: In vitro studies demonstrate that ONO-1714 potently inhibits human iNOS with a Ki of 1.88 nM, showcasing its high affinity for the enzyme. [] This translates to significant in vivo efficacy as observed in animal models. For example, ONO-1714 effectively reduced LPS-induced plasma nitrate/nitrite elevation in mice, indicating its ability to inhibit iNOS activity in a living system. [] Moreover, it improved cardiac function in a mouse model of cardiomyopathy [] and mitigated hemodialysis-related hypotension in a canine model of renal dysfunction. [] These findings highlight the potential therapeutic benefits of ONO-1714 in conditions associated with excessive NO production.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B1382005.png)



![5'-Amino-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one](/img/structure/B1382011.png)


